![molecular formula C13H20N2O2 B295027 2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)

2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate, commonly known as carbaryl, is a widely used insecticide. It belongs to the carbamate family of pesticides, which are known for their broad-spectrum activity against a variety of pests. Carbaryl has been used for over 50 years to control insects in agriculture, forestry, and public health.

Mécanisme D'action

Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. When carbaryl is ingested by an insect, it binds to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation and ultimately paralysis of the insect.

Biochemical and Physiological Effects:

Carbaryl has been shown to have a variety of biochemical and physiological effects on insects. In addition to its effects on acetylcholinesterase, carbaryl has been shown to disrupt the synthesis of chitin, a key component of insect exoskeletons. This can result in weakened exoskeletons, making insects more susceptible to dehydration and other environmental stresses.

Avantages Et Limitations Des Expériences En Laboratoire

Carbaryl is a widely used insecticide with a well-established mechanism of action. This makes it a useful tool for studying the effects of insecticides on insects and their nervous systems. However, carbaryl is also known to have non-specific effects on other enzymes and biological processes, which can complicate experimental results.

Orientations Futures

There are several areas of research that could benefit from further study of carbaryl. One area of interest is the development of new and more effective insecticides that target specific pests while minimizing non-target effects. Another area of interest is the study of the long-term effects of carbaryl exposure on both insects and non-target organisms. Finally, there is a need for continued research on the mechanisms of insecticide resistance and the development of strategies to combat it.

Méthodes De Synthèse

Carbaryl can be synthesized through a reaction between 1-naphthol and methyl isocyanate. The reaction occurs in the presence of a catalyst, such as zinc chloride, and produces carbaryl as the primary product. The synthesis of carbaryl is a well-established process and has been extensively studied.

Applications De Recherche Scientifique

Carbaryl has been extensively studied for its use as an insecticide. It has been shown to be effective against a wide range of pests, including aphids, beetles, and caterpillars. Carbaryl is also used to control pests in public health settings, such as controlling mosquitoes that carry diseases like malaria and dengue fever.

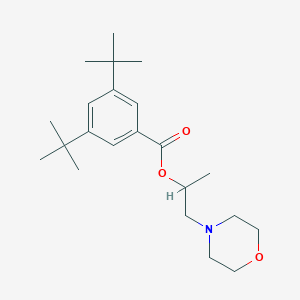

Propriétés

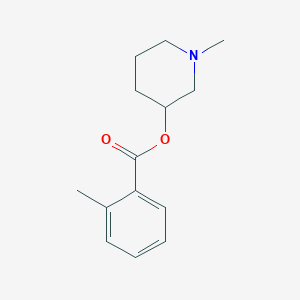

Formule moléculaire |

C13H20N2O2 |

|---|---|

Poids moléculaire |

236.31 g/mol |

Nom IUPAC |

[2-[(dimethylamino)methyl]-4-methylphenyl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C13H20N2O2/c1-10-6-7-12(17-13(16)15(4)5)11(8-10)9-14(2)3/h6-8H,9H2,1-5H3 |

Clé InChI |

VZAMRUNGDQHIRJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC(=O)N(C)C)CN(C)C |

SMILES canonique |

CC1=CC(=C(C=C1)OC(=O)N(C)C)CN(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)

![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)

![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)

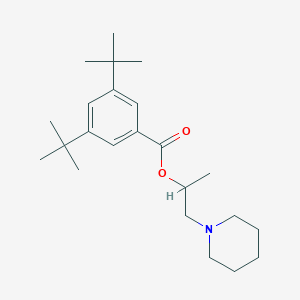

![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)